1,4-Dihydro-1,4-methano-5,8-naphthalenediol

Description

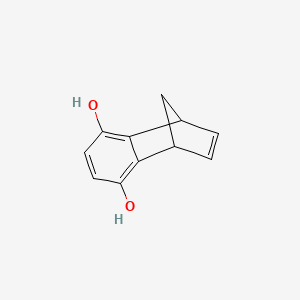

1,4-Dihydro-1,4-methano-5,8-naphthalenediol is a bicyclic organic compound characterized by a methano bridge (a bridging methylene group between positions 1 and 4 of the naphthalene ring system) and hydroxyl groups at positions 5 and 7. This structure imparts unique steric and electronic properties, distinguishing it from non-bridged or partially saturated analogs. The methano bridge restricts conformational flexibility, enhancing thermal stability and influencing reactivity in synthetic applications.

Properties

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,12-13H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZMLJBZPCMYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C(C=CC(=C23)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883949 | |

| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3090-47-9 | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3090-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003090479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diels-Alder Cycloaddition Route

One of the primary synthetic routes to the methano-bridged naphthalene diol involves a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone. This reaction forms the bicyclic framework characteristic of the compound.

- Reaction Conditions: The Diels-Alder reaction is typically carried out under controlled temperature conditions to favor the formation of the desired adduct.

- Post-Reaction Modifications: The resulting 1,4-methanonaphthalene-5,8-dione intermediate can be subsequently reduced to the diol form.

This method is well-documented for its efficiency in constructing the bicyclic core and is scalable for industrial production with optimization of catalysts and reaction parameters to maximize yield and purity.

Reduction of 1,4-Methanonaphthalene-5,8-dione

Following the Diels-Alder reaction, the diketone intermediate (1,4-methanonaphthalene-5,8-dione) is reduced to the corresponding diol.

- Reducing Agents: Common reducing agents include sodium dithionite or lithium in the presence of ethylenediamine and tert-butanol as solvents.

- Reaction Atmosphere: The reduction is sensitive to atmospheric conditions; inert atmospheres such as nitrogen or argon are preferred to prevent oxidation.

- Temperature: Typically conducted at 0 °C to room temperature to control reaction rate and selectivity.

The reduction step is critical to obtain the 1,4-dihydro-1,4-methano-5,8-naphthalenediol with high purity and yield. Analytical techniques such as NMR and GC-MS are used to monitor the reaction progress and confirm product identity.

Oxidation and Hydrolysis Routes

Alternative synthetic approaches involve oxidation and hydrolysis steps starting from substituted naphthalenes or related precursors.

- Oxidation: For example, oxidation of 5,8-dihydroxy-1,4-naphthoquinone derivatives using N-methylmorpholine-N-oxide with catalytic osmium tetroxide can lead to intermediates that are further transformed into the target diol.

- Hydrolysis: Hydrolysis of acetylated intermediates under alkaline conditions (e.g., sodium hydroxide at 60–70 °C) followed by acidification and extraction yields the diol product.

These methods are more complex but allow for functional group manipulations that can tailor the compound for specific applications.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Diels-Alder Reaction + Reduction | Cyclopentadiene, 1,4-benzoquinone, Li/Na2S2O4 | Efficient bicyclic core formation | Requires controlled atmosphere | 70–90 (overall) |

| Oxidation-Hydrolysis Route | N-methylmorpholine-N-oxide, osmium tetroxide, NaOH | Allows functional group variation | Multi-step, longer reaction times | 35–40 |

| Direct Reduction of Naphthoquinone | Sodium dithionite, ethylenediamine, THF | Simple reagents, mild conditions | Sensitive to oxygen, moderate yield | 60–80 |

Detailed Research Findings

- Atmospheric Effects on Reduction: Studies show that lithium-mediated reductions of aromatic substrates in THF with ethylenediamine are highly sensitive to oxygen and moisture, which can significantly affect yields and selectivity. Using inert atmospheres and careful quenching protocols improves reproducibility.

- Catalytic Oxidation: The use of catalytic osmium tetroxide with N-methylmorpholine-N-oxide enables selective oxidation of hydroxyacetate intermediates, facilitating the formation of epoxides and subsequent hydrolysis to diols. This method, while effective, requires careful handling of toxic catalysts and precise pH control during workup.

- Industrial Scale-Up: The Diels-Alder approach is favored industrially due to its straightforward reaction setup and scalability. Optimization includes temperature control, catalyst loading, and solvent choice to maximize throughput and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-methano-5,8-naphthalenediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 1,4-naphthoquinone.

Reduction: Reduction reactions can convert it into different hydro derivatives.

Substitution: It can undergo substitution reactions, such as amination to form 4-amino-1-naphthol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as ammonia (NH3) or methyl iodide (CH3I) can be used for substitution reactions.

Major Products

Oxidation: 1,4-naphthoquinone

Reduction: Various hydro derivatives

Substitution: 4-amino-1-naphthol, 4-methoxy-1-naphthol

Scientific Research Applications

Organic Synthesis

- Reagent in Chemical Reactions : This compound is frequently used as a reagent in organic synthesis. It plays a crucial role in the production of various derivatives and intermediates essential for pharmaceuticals and agrochemicals .

- Synthesis of Fluorescent Dyes : A notable application is in the synthesis of pH-independent fluorescent dyes. These dyes are utilized in biological applications as chemosensors to detect specific biomolecules .

Pharmaceutical Applications

- Antiviral Agents : Research indicates that derivatives of 1,4-dihydro-1,4-methano-5,8-naphthalenediol exhibit inhibitory effects on viral proteases associated with herpes simplex virus type 1 and human cytomegalovirus. This positions them as potential candidates for antiviral drug development .

- Cancer Research : Studies have shown that naphthalene-derived compounds can form adducts with serum albumin in breast cancer patients. The levels of these adducts correlate with disease progression, suggesting that they may serve as biomarkers for cancer diagnostics .

Case Study 1: Fluorescent Chemosensor Development

A study demonstrated the synthesis of a hydroxyl regioisomeric fluorescent dye from this compound. This dye was characterized by its cell-permeant properties and ability to function as a chemosensor for detecting reactive oxygen species in living cells .

Case Study 2: Antiviral Activity

In a screening of chemical libraries for antiviral activity against herpesviruses, several naphthalenediol derivatives were identified as potent inhibitors of viral replication. The mechanism involved the inhibition of viral proteases critical for the life cycle of the virus .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-methano-5,8-naphthalenediol involves its ability to undergo various chemical transformations. For example, its oxidation to 1,4-naphthoquinone involves the transfer of electrons, which can interact with biological molecules and pathways. The compound’s unique structure allows it to participate in specific reactions that target molecular pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4,4a,6,7,8a-Hexahydro-1,4-methano-naphthalene-5,8-dione

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- Key Features: Contains a methano bridge and ketone groups at positions 5 and 8.

- Comparison: The absence of hydroxyl groups and presence of dione moieties make this compound more electrophilic, suitable for redox reactions. The methano bridge similarly restricts ring flexibility but introduces distinct electronic effects due to ketones .

5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)

- Molecular Formula : C₁₀H₆O₄

- Molecular Weight : 190.15 g/mol

- Key Features: A fully aromatic naphthoquinone with hydroxyl groups at positions 5 and 8.

- Comparison: The quinone structure enables redox activity (e.g., electron transport in biological systems), unlike the diol form of the target compound. Aromaticity increases conjugation but reduces solubility in polar solvents .

5,6,7,8-Tetrahydro-1,4-naphthalenediol

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Features : Partially saturated naphthalene ring with diol groups.

- Comparison: Saturation reduces aromaticity, increasing solubility in nonpolar solvents. The absence of a methano bridge allows greater conformational mobility, altering reactivity in substitution reactions .

5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methyl-pent-3-enyl]naphthalene-1,4-dione

- Molecular Formula : C₁₆H₁₆O₅

- Molecular Weight : 288.29 g/mol

- Key Features: Branched alkyl side chain and quinone/diol functionalities.

- The hybrid quinone-diol structure allows dual reactivity in redox and hydrogen-bonding interactions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| 1,4-Dihydro-1,4-methano-5,8-naphthalenediol | C₁₁H₁₂O₂ | 176.21* | Diol, methano bridge | High rigidity, hydrogen-bonding capacity |

| 1,4,4a,6,7,8a-Hexahydro-1,4-methano-naphthalene-5,8-dione | C₁₁H₁₂O₂ | 176.21 | Dione, methano bridge | Electrophilic, redox-active |

| 5,8-Dihydroxy-1,4-naphthoquinone | C₁₀H₆O₄ | 190.15 | Quinone, diol | Redox-active, aromatic |

| 5,6,7,8-Tetrahydro-1,4-naphthalenediol | C₁₀H₁₂O₂ | 164.20 | Diol, saturated rings | Conformationally flexible, polar |

| 5,8-Dihydroxy-2-methyl-1,4-naphthoquinone | C₁₁H₈O₄ | 204.18 | Methyl, quinone, diol | Steric hindrance, moderate solubility |

*Assumed based on structural similarity to .

Biological Activity

1,4-Dihydro-1,4-methano-5,8-naphthalenediol, also known as 1,4-methanonaphthalene-5,8-dione or 1,4-dihydro-1,4-methanonaphthalene-5,8-diol, is a cyclic dione compound with significant biological activity. This article reviews its chemical properties, mechanisms of action, and various biological effects supported by research findings.

- Molecular Formula : C₁₁H₈O₂

- Molecular Weight : 172.18 g/mol

- CAS Number : 6829-72-7

This compound features a unique structure characterized by two hydroxyl groups and a dione system that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an antioxidant. The proposed mechanism involves:

- Interaction with Reactive Oxygen Species (ROS) : The compound can scavenge free radicals, reducing oxidative stress in biological systems.

- Inhibition of Lipid Peroxidation : It has been shown to inhibit lipid peroxidation processes in cellular membranes, which is crucial for maintaining cell integrity and function .

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. In vitro studies have demonstrated its effectiveness in reducing oxidative damage in various cell types. For instance:

- Cell Culture Studies : The compound significantly decreased ROS levels in human endothelial cells exposed to oxidative stress .

Cardiovascular Effects

The compound has been investigated for its potential cardiovascular benefits:

- Vasodilatory Effects : In animal models, it has shown the ability to induce vasodilation, suggesting a role in improving blood flow and reducing hypertension .

Neuroprotective Effects

Emerging studies suggest that this compound may protect neuronal cells from oxidative damage:

- Neuroprotection in Models of Neurodegeneration : Experimental models of neurodegenerative diseases have indicated that the compound can mitigate neuronal cell death caused by oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Ghosh et al. (2008) | Demonstrated antioxidant properties through reduction of lipid peroxidation in vitro. |

| Takata et al. (1983) | Reported neuroprotective effects against oxidative stress in neuronal cell lines. |

| Cason (2004) | Investigated the compound's role as a potential therapeutic agent in cardiovascular health. |

Applications in Medicine and Industry

The biological activities of this compound have led to its exploration as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.